Product packaging for Fluoresceinyl Gabazine, Bromide(Cat. No.:CAS No. 1024389-03-4)

Fluoresceinyl Gabazine, Bromide

Cat. No.: B561839
CAS No.: 1024389-03-4
M. Wt: 710.603
InChI Key: WSELVZAWJROADY-UHFFFAOYSA-N
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Description

Contextualization within Gamma-Aminobutyric Acid (GABA)ergic Neurotransmission Research

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. nih.govwikipedia.org It exerts its effects by binding to GABAᴀ receptors, which are ligand-gated ion channels. nih.gov When GABA binds, these channels open, allowing chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. wikipedia.orgwikipedia.org

This process of GABAergic neurotransmission is crucial for maintaining a balanced level of neuronal activity in the brain. Dysfunctions in this system are implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia. nih.govmeduniwien.ac.at Consequently, GABAᴀ receptors are significant targets for pharmacological research and drug development. nih.gov The study of these receptors and the substances that interact with them is fundamental to understanding and treating these conditions.

Genesis and Rationale for Fluoresceinyl Gabazine (B1674388), Bromide as a Fluorescent Probe

The development of Fluoresceinyl Gabazine, Bromide was driven by the need for more sophisticated tools to study GABAᴀ receptors. While radioligands have been traditionally used to study receptor binding, fluorescent probes offer the advantage of enabling real-time visualization of receptors in living cells and tissues. nih.gov

The core concept behind this compound was to conjugate a fluorophore (fluorescein) with a known high-affinity and selective GABAᴀ receptor antagonist (Gabazine). nih.gov The rationale was to create a molecule that would retain the binding properties of Gabazine while gaining the ability to report its binding through fluorescence.

A critical aspect of its design is the "off-on" mechanism. In its unbound state in solution, the fluorescein (B123965) component's fluorescence is quenched due to intramolecular interactions. nih.govnih.gov Upon binding to the GABAᴀ receptor, the molecule undergoes a conformational change, which disrupts the quenching interactions and allows the fluorescein to emit a strong fluorescent signal. nih.govnih.gov This turn-on property is highly desirable as it improves the signal-to-noise ratio, allowing for clearer detection of the receptors. nih.gov This innovative design makes this compound a highly effective tool for studying the location, density, and dynamics of GABAᴀ receptors.

Historical Precedence and Significance of Gabazine (SR-95531) in GABAᴀ Receptor Antagonism

Gabazine, also known by its research code SR-95531, is a potent and selective competitive antagonist of GABAᴀ receptors. wikipedia.orgmedchemexpress.com It was developed as a synthetic derivative of GABA and has been instrumental in characterizing the function of GABAᴀ receptors since its introduction. nih.gov

Biochemical and electrophysiological studies have consistently demonstrated that Gabazine acts by binding to the same site as GABA on the receptor, thereby competitively inhibiting the binding of the natural neurotransmitter. medchemexpress.comnih.gov This action blocks the opening of the chloride ion channel that is normally induced by GABA, thus preventing the inhibitory signal. wikipedia.orgbio-gems.com

Gabazine has been shown to be more potent than other classic GABAᴀ antagonists like bicuculline (B1666979) in blocking GABA-elicited currents. medchemexpress.com Its high selectivity for GABAᴀ receptors over other neurotransmitter receptors has made it a standard tool in neuroscience research to isolate and study GABAᴀ receptor-mediated currents and to investigate both synaptic (phasic) and extrasynaptic (tonic) inhibition. wikipedia.orgpnas.org The well-established properties and extensive history of Gabazine as a reliable GABAᴀ receptor antagonist provided a strong foundation for its use in the development of this compound.

Data Tables

Table 1: Properties of Gabazine (SR-95531)

Property Value/Description References
Mechanism of Action Selective, competitive GABAᴀ receptor antagonist medchemexpress.comtocris.com
IC₅₀ ~0.2 µM for GABA receptor medchemexpress.com
Binding Displaces [³H]-GABA from rat brain membranes with a Ki of 150 nM. tocris.com
Effect Inhibits chloride flux across the cell membrane, preventing neuronal hyperpolarization. wikipedia.orgbio-gems.com

| Selectivity | Selectively antagonizes GABA-induced currents with little action on pentobarbitone-induced currents. | tocris.com |

Table 2: Regional Distribution of [³H]SR 95531 Binding Sites in Rat Brain

Brain Region Relative Density
Hippocampus Highest
Cerebral Cortex Highest
Thalamus High
Olfactory Bulb High
Hypothalamus High
Amygdala High
Striatum High
Pons-medulla Lower
Cerebellum Lowest

Data derived from reference nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H28BrN5O5S B561839 Fluoresceinyl Gabazine, Bromide CAS No. 1024389-03-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[6-amino-3-[(2-oxospiro[1-benzofuran-3,9'-xanthene]-6-yl)carbamothioylamino]-5-phenylpyridazin-1-ium-1-yl]butanoic acid;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H27N5O5S.BrH/c36-32-23(21-9-2-1-3-10-21)20-30(39-40(32)18-8-15-31(41)42)38-34(46)37-22-16-17-26-29(19-22)45-33(43)35(26)24-11-4-6-13-27(24)44-28-14-7-5-12-25(28)35;/h1-7,9-14,16-17,19-20,36H,8,15,18H2,(H3,37,38,39,41,42,46);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSELVZAWJROADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=N[N+](=C2N)CCCC(=O)O)NC(=S)NC3=CC4=C(C=C3)C5(C6=CC=CC=C6OC7=CC=CC=C75)C(=O)O4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28BrN5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747796
Record name 6-Amino-1-(3-carboxypropyl)-3-{[(2-oxo-2H-spiro[1-benzofuran-3,9'-xanthen]-6-yl)carbamothioyl]amino}-5-phenylpyridazin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024389-03-4
Record name 6-Amino-1-(3-carboxypropyl)-3-{[(2-oxo-2H-spiro[1-benzofuran-3,9'-xanthen]-6-yl)carbamothioyl]amino}-5-phenylpyridazin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological Paradigms Utilizing Fluoresceinyl Gabazine, Bromide in Scientific Inquiry

Electrophysiological Approaches for Interrogating GABAergic Synaptic Transmission

Fluoresceinyl Gabazine (B1674388), Bromide, a derivative of the selective GABAA receptor antagonist gabazine (also known as SR-95531), is a valuable tool in neurophysiological research. hellobio.com Its fluorescent properties, combined with its specific antagonism of GABAA receptors, allow for precise investigation of GABAergic synaptic transmission. Electrophysiological techniques, particularly patch-clamp recordings, are central to these investigations.

Application in Whole-Cell Patch-Clamp Recordings in Brain Slices and Cultured Neurons

Whole-cell patch-clamp recording is a powerful technique used to measure the electrical properties of individual neurons. axolbio.comresearchgate.net This method allows researchers to control the membrane potential of a neuron and record the ionic currents that flow across its membrane. In the context of studying GABAergic transmission, whole-cell recordings are instrumental in isolating and characterizing inhibitory postsynaptic currents (IPSCs) mediated by GABAA receptors.

The application of Fluoresceinyl Gabazine, Bromide in conjunction with whole-cell patch-clamp recordings in both acute brain slices and cultured neurons offers several advantages. The fluorescent tag enables visualization of the antagonist's distribution, ensuring targeted application and confirming its presence at the desired synapses. This is particularly useful in complex tissue preparations like brain slices, where precise delivery of pharmacological agents can be challenging. nih.govduke.edu

In cultured neurons, this technique allows for the detailed study of GABAA receptor properties and their modulation under controlled experimental conditions. researchgate.netnih.gov Researchers can investigate the effects of various compounds on GABAergic inhibition by observing changes in IPSCs before and after the application of this compound.

Quantitative Assessment of Inhibitory Postsynaptic Currents (IPSCs)

Inhibitory postsynaptic currents are the primary means by which GABAergic neurons regulate the activity of their target cells. The quantitative assessment of these currents provides crucial insights into the strength and kinetics of inhibitory synapses.

Table 1: Effect of Gabazine on Spontaneous IPSCs in Cultured Rat Retinal Amacrine Cells

ParameterControl10 µM Gabazine
sIPSC Frequency (Hz)VariableCompletely Blocked
sIPSC Amplitude (pA)VariableCompletely Blocked
Anih.gov

Evoked IPSCs (eIPSCs) are elicited by electrically stimulating presynaptic GABAergic neurons. nih.govnih.gov This technique allows for the precise control of the timing and magnitude of GABA release, enabling a more detailed analysis of synaptic properties. This compound is used to confirm that the evoked currents are indeed mediated by GABAA receptors. By comparing the amplitude, rise time, and decay kinetics of eIPSCs in the presence and absence of the antagonist, researchers can study the properties of synaptic GABAA receptors and the mechanisms of synaptic transmission. hellobio.comnih.gov

Table 2: Effect of Gabazine on Evoked IPSCs in Mouse Prelimbic Cortex

Gabazine ConcentrationEffect on eIPSC Amplitude
1 µMEffective Blockade
20 µMComplete Blockade
hellobio.com

Differentiation and Study of Tonic Versus Phasic Inhibition

GABAergic inhibition can be broadly categorized into two modes: phasic and tonic. Phasic inhibition is mediated by the transient activation of synaptic GABAA receptors following the release of GABA from a presynaptic terminal. nih.govresearchgate.net In contrast, tonic inhibition results from the persistent activation of extrasynaptic GABAA receptors by low concentrations of ambient GABA in the extracellular space. frontiersin.orgucsd.edu

This compound is a crucial tool for distinguishing between these two forms of inhibition. The standard method to reveal a tonic GABA current is to apply a GABAA receptor antagonist and observe a shift in the holding current of the recorded neuron. frontiersin.org Gabazine, at appropriate concentrations, can selectively block phasic inhibition while leaving tonic inhibition intact, or block both, allowing researchers to isolate and study the contribution of each to neuronal excitability. nih.govnih.gov For example, in some neuronal populations, tonic inhibition is insensitive to gabazine, suggesting the involvement of specific GABAA receptor subunits. nih.gov

Table 3: Sensitivity of Tonic and Phasic Inhibition to Gabazine

Type of InhibitionMediating ReceptorsGabazine SensitivityKey Characteristics
PhasicSynaptic GABAA ReceptorsSensitiveTransient, rapid desensitization. frontiersin.orgresearchgate.net
TonicExtrasynaptic GABAA ReceptorsVariable (often less sensitive)Persistent, high affinity for GABA. frontiersin.orgfrontiersin.org

Measurement and Analysis of GABA-Evoked Chloride Currents

The activation of GABAA receptors leads to the opening of an integral chloride ion channel, resulting in the flow of chloride ions across the neuronal membrane. The direction and magnitude of this chloride current depend on the electrochemical gradient for chloride, which can vary between different neuronal types and developmental stages. nih.govresearchgate.net

This compound is used to isolate and study these GABA-evoked chloride currents. By applying GABA in the presence and absence of the antagonist, researchers can subtract the non-GABAA receptor-mediated currents and obtain a pure GABAA receptor-mediated chloride current. nih.govarvojournals.org This allows for the detailed characterization of the biophysical properties of GABAA receptors, including their ion selectivity and conductance. Furthermore, the bromide component of the compound can influence the measured currents, as bromide ions are more permeable through the GABAA receptor channel than chloride ions. nih.gov

Examination of Neuronal Excitability and Network Activity

GABAA receptors are ligand-gated ion channels that, upon activation by GABA, typically allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and thus inhibiting the firing of action potentials. The balance between excitatory and inhibitory inputs is crucial for normal brain function, and disruptions in this balance are implicated in numerous neurological and psychiatric disorders, including epilepsy and anxiety.

This compound functions as a high-affinity competitive antagonist at the GABA binding site of the GABAA receptor. hellobio.com By binding to the receptor, it prevents the binding of GABA and blocks the subsequent inhibitory current. This action effectively reduces the level of inhibition on a neuron, thereby increasing its excitability. In experimental settings, the application of its parent compound, gabazine, is a standard method to isolate and study excitatory synaptic events by removing the influence of GABAergic inhibition.

The fluorescent nature of this compound provides a method to visualize the location and density of GABAA receptors on neuronal membranes. By mapping the distribution of these key inhibitory receptors, researchers can gain insights into how synaptic inhibition is organized within a neural circuit. This spatiotemporal information is critical for constructing accurate models of neuronal network activity and understanding how changes in inhibitory tone can alter network dynamics, information processing, and susceptibility to pathological states like seizures.

Advanced Imaging Modalities Employing this compound as a Probe

The conjugation of a fluorophore to gabazine has created a powerful tool for various advanced imaging techniques, enabling direct visualization and quantification of GABAA receptors in biological preparations. A significant development in this area is a "turn-on" probe, often utilizing an Oregon Green 488 fluorophore (a derivative of fluorescein) linked to gabazine (Gzn-OG). nih.govacs.orgresearchgate.net This probe exhibits minimal fluorescence when free in an aqueous solution but shows a significant increase in quantum yield upon binding to the GABAA receptor. This property is attributed to a conformational change in the molecule upon binding, which relieves the intramolecular quenching observed in the solution state. This "turn-on" characteristic is particularly advantageous as it enhances the signal-to-noise ratio by reducing background fluorescence from unbound probes.

Confocal microscopy is a high-resolution optical imaging technique used to reconstruct three-dimensional images from fluorescently labeled samples. When used with this compound, it allows for the precise localization of GABAA receptors on the surface of neurons and in specific subcellular compartments. frontiersin.orgnih.gov This methodology is critical for studying the dynamic trafficking of GABAA receptors, including their insertion into and removal from the synaptic membrane, processes that are fundamental to synaptic plasticity. By tracking the fluorescence signal over time, researchers can observe how neuronal activity or pharmacological agents affect the distribution and density of these receptors, providing a window into the molecular mechanisms that regulate the strength of inhibitory synapses.

Live-cell imaging provides the ability to study cellular processes in real time. This compound is extensively used in heterologous expression systems, such as Human Embryonic Kidney (HEK293T) cells, which have been genetically engineered to express specific subtypes of the GABAA receptor. researchgate.netnih.govresearchgate.net These cell lines provide a controlled environment to study receptor pharmacology and function without the complexity of native neuronal circuits.

In these systems, the fluorescent probe allows for direct visualization of receptor expression on the cell surface. nih.govacs.org It is instrumental in verifying the correct assembly and membrane insertion of different GABAA receptor subunit combinations. Furthermore, live-cell imaging with this probe enables the quantitative analysis of ligand-receptor interactions on intact, living cells, forming the basis for sophisticated screening assays. nih.gov

The unique properties of fluorescein-based gabazine probes have been pivotal in the development of novel, cell-based assays for drug discovery. These assays offer a significant advantage over traditional, lower-throughput methods like electrophysiology.

One of the most powerful applications of this compound is in high-throughput screening (HTS) for novel allosteric modulators of GABAA receptors. nih.govacs.orgnih.gov Positive allosteric modulators (PAMs), such as benzodiazepines, bind to a site on the receptor distinct from the GABA binding site and enhance the receptor's response to GABA.

The screening assay leverages the competitive binding between GABA and the fluorescent probe. In the presence of the probe and a low concentration of GABA, a baseline fluorescence is established. When a compound with PAM activity is introduced, it increases the affinity of the receptor for GABA. This enhanced GABA binding leads to the displacement of the Fluoresceinyl Gabazine probe from the receptor's orthosteric site, causing a decrease in the fluorescence signal. nih.gov This change in fluorescence is a robust and easily quantifiable readout, making the system amenable to the rapid screening of large chemical libraries for potential therapeutic compounds. nih.govnih.gov

The ability to monitor fluorescence changes in real-time allows for the detailed study of ligand binding and dissociation kinetics. nih.gov By observing the rate at which the fluorescence signal changes upon the addition of a competing ligand (like GABA or a novel drug candidate), researchers can derive kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff).

For example, the rate of fluorescence decrease after adding a competing compound reflects the rate at which the fluorescent probe is displaced, providing information about the binding kinetics of the test compound. Conversely, after washing out the competing ligand, the rate of fluorescence recovery indicates the dissociation of the test compound and the rebinding of the fluorescent probe. This information is invaluable for characterizing the pharmacological profile of new drugs and understanding the molecular interactions that govern their efficacy and duration of action at the receptor.

Integration with Quantitative Phase Digital Holographic Microscopy (QP-DHM) for Receptor Activity Monitoring

Quantitative Phase Digital Holographic Microscopy (QP-DHM) is a non-invasive, label-free imaging technique that provides quantitative information about the structure and dynamics of living cells. nih.govresearchgate.net It measures the phase shift of light passing through a transparent specimen, like a neuron, which correlates with the cell's morphology and intracellular refractive index. nih.govvub.be Changes in cell morphology, volume, or intracellular density can be monitored with nanometric axial sensitivity in real-time. nih.gov

While QP-DHM is a label-free method, its integration with fluorescent ligands such as this compound offers a powerful correlative approach for monitoring receptor activity. In this paradigm, Fluoresceinyl Gabazine acts as a specific pharmacological tool to induce or block GABAA receptor activity. The binding of the ligand to its receptor can initiate cellular responses, such as ion and water influx, which in turn lead to subtle morphological changes. These changes, although often too small to be detected by conventional microscopy, can be quantified by QP-DHM.

By applying Fluoresceinyl Gabazine and simultaneously recording with QP-DHM, researchers can correlate the specific antagonism of GABAA receptors with quantifiable changes in cellular biophysical parameters. This allows for the monitoring of receptor-mediated events without the need for genetically encoded reporters or invasive techniques, providing a dynamic readout of cellular responses to receptor modulation.

Receptor Binding and Affinity Determination Studies

Radioligand Displacement Assays (e.g., utilizing [3H]-GABA)

Radioligand displacement assays are a fundamental technique used to characterize the binding of unlabeled ligands to a receptor of interest. In the context of this compound, these assays are typically performed using its non-fluorescent counterpart, gabazine (also known as SR 95531), to compete with a radiolabeled ligand that binds to the same site on the GABAA receptor. A commonly used radioligand for this purpose is [3H]-GABA, the tritiated form of the endogenous agonist.

The principle of the assay involves incubating brain membranes, which are rich in GABAA receptors, with a fixed concentration of [3H]-GABA and varying concentrations of the unlabeled competitor (gabazine). nih.gov Gabazine competes with [3H]-GABA for binding to the GABAA receptor's agonist/antagonist site. nih.govhellobio.com As the concentration of gabazine increases, it displaces more of the [3H]-GABA from the receptors. The amount of bound radioactivity is then measured, typically by liquid scintillation counting, allowing for the determination of the competitor's ability to bind to the receptor. Studies have demonstrated that GABAA antagonists like gabazine are effective displacers of [3H]-GABA from rat brain membranes. nih.gov

Competitive Binding Experiments for Quantifying Affinity Constants (Ki, IC50)

Competitive binding experiments are essential for quantifying the affinity of a ligand for a receptor. These experiments yield two key parameters: the IC50 and the Ki.

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of the competing ligand (e.g., gabazine) required to displace 50% of the specific binding of the radioligand. researchgate.netnih.gov It is determined experimentally by plotting the percentage of displaced radioligand against the logarithm of the competitor concentration.

Ki (Inhibition constant): This is an intrinsic measure of the affinity of the competing ligand for the receptor, independent of the radioligand concentration used. It is calculated from the IC50 value using the Cheng-Prusoff equation. nih.govnih.gov

For gabazine (SR 95531), competitive binding assays against [3H]-GABA in rat brain membranes have been performed to determine its affinity. The reported Ki value for the displacement of [3H]-GABA by SR 95531 is approximately 150 nM. hellobio.com This demonstrates its high affinity as a competitive antagonist at the GABAA receptor.

CompoundRadioligandPreparationAffinity ConstantValue
Gabazine (SR 95531)[3H]-GABARat Brain MembranesKi150 nM
Gabazine (SR 95531)--IC50200 nM

Characterization of Binding to Recombinant GABAA Receptor Subtypes

GABAA receptors are heteropentameric ion channels composed of various subunit combinations (e.g., α, β, γ). eurofinsdiscovery.com The specific subunit composition determines the pharmacological and physiological properties of the receptor subtype. Investigating the binding of ligands to recombinant GABAA receptors—receptors of a known subunit composition expressed in a host cell system (like human embryonic kidney 293 cells)—allows for a detailed characterization of subtype selectivity. nih.gov

Studies utilizing GABA antagonists on various recombinant GABAA receptor subtypes have revealed that the subunit composition significantly influences ligand affinity and efficacy. For instance, the type of α and β subunits present can alter the binding characteristics of compounds. nih.govresearchgate.net While gabazine is generally considered a competitive antagonist at most GABAA receptor subtypes, its affinity can vary depending on the specific subunits that make up the receptor complex. By testing gabazine on a panel of cells each expressing a different, defined GABAA receptor subtype (e.g., α1β2γ2, α2β3γ2, etc.), researchers can create a pharmacological "fingerprint" of its activity. nih.gov This approach is crucial for understanding how this compound might be used to selectively probe the function of different GABAA receptor populations in the nervous system.

Research on Gabaareceptor Dynamics and Functional Plasticity Utilizing Fluoresceinyl Gabazine, Bromide

Investigation of Receptor Conformational States and Ligand-Binding Mechanisms

The fluorescence properties of Fluoresceinyl Gabazine (B1674388), Bromide are highly sensitive to its local environment, making it an exceptional probe for studying the conformational states of the GABAA receptor. Research has shown that the fluorescence of this compound is quenched when it is in a folded conformation in solution. However, upon binding to the GABAA receptor, it adopts an extended conformation, leading to a significant increase in fluorescence emission. nih.gov This "turn-on" fluorescence mechanism provides a direct readout of ligand binding and has been instrumental in elucidating the structural rearrangements that occur at the receptor's transmitter binding site. nih.govnih.gov

Studies have demonstrated that the binding of different ligands, including agonists and antagonists, induces distinct conformational changes in the receptor. For instance, while the agonist GABA elicits an increase in fluorescence intensity, the competitive antagonist gabazine also produces a significant, and often larger, increase in fluorescence, despite not activating the channel. nih.gov This suggests that the act of binding itself, regardless of the functional outcome (activation or inhibition), triggers a conformational shift that can be detected by Fluoresceinyl Gabazine, Bromide.

Furthermore, investigations into the kinetics of these conformational changes have been facilitated by this fluorescent probe. By monitoring the fluorescence changes in real-time, researchers can gain insights into the rates of ligand association and dissociation, as well as the transitions between different receptor states (e.g., resting, open, desensitized).

Table 1: Ligand-Induced Fluorescence Changes in Labeled GABAA Receptors

Ligand Functional Effect Relative Fluorescence Change (Normalized to GABA)
GABA Full Agonist 100%
Gabazine Competitive Antagonist 385 ± 144%
Muscimol Agonist Data not available
β-alanine Partial Agonist Data not available
Piperidine-4-sulphonic acid (P4S) Partial Agonist Data not available
4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) Partial Agonist Data not available

Data derived from studies on GABAA receptors labeled with a fluorescent probe at the transmitter binding site. The relative fluorescence change is an indicator of the conformational change induced by ligand binding.

Exploration of Subunit-Specific Contributions to GABAA Receptor Pharmacology

GABAA receptors are typically pentameric structures composed of five subunits arranged around a central ion pore. wikipedia.org The most common configuration in the brain consists of two α, two β, and one γ subunit. nih.govwikipedia.org The specific α and γ subunits present in the receptor complex are critical determinants of its sensitivity to various drugs, including benzodiazepines. wikipedia.orgphysiology.org

For example, studies have utilized this compound to investigate how the presence of different α subunits (e.g., α1, α3, α5) influences the binding and conformational dynamics of the receptor. By expressing receptors with known subunit compositions in heterologous systems, researchers can correlate changes in fluorescence with the activation and modulation of specific receptor subtypes. This approach has been particularly useful in understanding the distinct pharmacological profiles of drugs that target specific subunit interfaces.

Research has shown that the expression of different α-subunits can change during development, leading to alterations in the pharmacological properties of GABAA receptors. physiology.org For instance, a switch from α5 to α3 subunit expression has been observed in the thalamic reticular nucleus during early postnatal development, which correlates with changes in the decay kinetics of inhibitory postsynaptic currents. physiology.orgstanford.edu

Table 2: Common GABAA Receptor Subunits and Their Roles

Subunit Class Number of Isoforms General Function/Localization
α (alpha) 6 (α1-α6) Involved in GABA binding and determining benzodiazepine (B76468) sensitivity. wikipedia.org
β (beta) 3 (β1-β3) Essential for receptor assembly and function; involved in GABA binding. nih.gov
γ (gamma) 3 (γ1-γ3) Crucial for benzodiazepine modulation and receptor trafficking. nih.gov
δ (delta) 1 Typically found in extrasynaptic receptors, contributing to tonic inhibition. nih.gov
ε (epsilon) 1 Less common, contributes to specific receptor properties. nih.gov
π (pi) 1 Less common, contributes to specific receptor properties. nih.gov
θ (theta) 1 Less common, contributes to specific receptor properties. nih.gov
ρ (rho) 3 (ρ1-ρ3) Form homomeric GABAC receptors, which are insensitive to many GABAA modulators. nih.gov

Analysis of Developmental Changes in GABAA Receptor Expression and Function in Neural Systems

The expression and function of GABAA receptors undergo significant changes throughout the development of the nervous system. These developmental shifts are critical for the proper maturation of neural circuits and the establishment of the appropriate balance between excitation and inhibition. This compound has been utilized to track these changes by allowing for the visualization and quantification of GABAA receptors in developing neuronal preparations.

Studies have revealed that the subunit composition of GABAA receptors is dynamically regulated during development. physiology.org For instance, in some brain regions, there is a switch in the expression of α subunits during the early postnatal period. physiology.orgstanford.edu This subunit switching has profound functional consequences, leading to alterations in the kinetic properties of GABAergic currents and the pharmacological sensitivity of the receptors.

One notable example is the developmental switch from α5-containing to α3-containing GABAA receptors in the thalamic reticular nucleus. physiology.org This transition is associated with a change in the decay time of inhibitory postsynaptic currents, which become faster as the brain matures. physiology.orgstanford.edu Such developmental changes are thought to play a crucial role in shaping network activity and have been implicated in the pathophysiology of developmental disorders like epilepsy. physiology.org

By using this compound to label and monitor GABAA receptors in different developmental stages, researchers can gain a better understanding of how these dynamic changes contribute to the refinement of neural circuits and the emergence of complex brain functions.

Table 3: Developmental Changes in GABAA Receptor Properties in the Thalamic Reticular Nucleus

Developmental Stage Predominant α Subunit Characteristics of Inhibitory Postsynaptic Currents (IPSCs)
Early Postnatal (P3-P5) α5 Slowly decaying IPSCs. physiology.orgstanford.edu
Later Postnatal (P12 onwards) α3 Faster decaying IPSCs. physiology.orgstanford.edu

Probing the Interplay of GABAergic Systems with Other Neurotransmitter Receptors (e.g., AMPA, NMDA Receptors)

The intricate functioning of the central nervous system relies on the complex interplay between different neurotransmitter systems. This compound has been instrumental in studies aimed at understanding the interactions between the GABAergic system and other major neurotransmitter systems, such as the glutamatergic system mediated by AMPA and NMDA receptors.

GABAergic inhibition plays a critical role in shaping the excitatory signals mediated by glutamate. By using this compound to block GABAA receptors, researchers can investigate how the removal of GABAergic inhibition affects the activity of glutamatergic synapses. These studies have provided valuable insights into the mechanisms of synaptic integration and plasticity.

Furthermore, the interplay between GABAergic and other neurotransmitter systems is not static but can be modulated by various factors, including neuronal activity and the presence of neuromodulators. This compound provides a powerful tool to study these dynamic interactions and their implications for neuronal computation and network function.

Rational Design and Development of Advanced Fluorescent Probes

Principles Guiding the Design of Photoactivatable Compounds for Receptor Studies

The rational design of photoactivatable compounds, often termed "caged compounds," for receptor studies is governed by a set of stringent principles to ensure their efficacy and reliability. A paramount principle is that the caged compound must be biologically inert before photoactivation nih.gov. This means it should not act as an agonist or antagonist at the target receptor or any other biological target, thus preventing any alteration of the system's physiology prior to the intended light-induced activation.

The design of turn-on fluorescent probes, such as those based on a gabazine (B1674388) scaffold linked to a fluorophore like fluorescein (B123965), follows a related principle. In its unbound state, the probe's fluorescence is quenched. This "off" state is crucial for minimizing background signal and maximizing the signal-to-noise ratio upon binding to the target receptor nih.govresearchgate.net. For a fluorescein-based probe targeting the GABA-A receptor, the turn-on mechanism has been shown to involve a significant conformational change upon binding. In solution, the probe exists in a folded conformation where intramolecular π-π stacking interactions quench the fluorescence. However, when the probe binds to the receptor, it adopts an extended, rod-like conformation, which disrupts the quenching interactions and triggers a fluorescent signal nih.govresearchgate.net.

Another critical design principle is the kinetics of the photoactivation or binding event. The release of the active molecule from a caged compound or the "turn-on" of a fluorescent probe should occur on a timescale that is significantly faster than the biological process being investigated nih.gov. This allows for the precise temporal control of receptor activation and the accurate measurement of subsequent physiological events. Furthermore, the light used for photoactivation should ideally be in a wavelength range that minimizes cellular damage and allows for deeper tissue penetration, with visible light being preferable to UV light tocris.com.

Strategies for Optimizing Turn-On Fluorescence Efficacy and Receptor Selectivity

Optimizing the performance of fluorescent probes like Fluoresceinyl Gabazine, Bromide involves a multi-faceted approach focusing on both the fluorescence properties and the receptor binding characteristics. A key strategy is the careful selection and chemical modification of the fluorophore and the targeting ligand to ensure that their conjugation does not compromise the binding affinity of the ligand for its receptor acs.orgnih.gov.

For instance, in the development of Gzn-OG, a probe where a derivative of the GABA-A receptor antagonist gabazine is linked to an Oregon Green fluorophore (a fluorescein derivative), the chemical linkage was designed to preserve the high-affinity binding of gabazine to the GABA-A receptor. The dissociation constant (Kd) of Gzn-OG was determined to be 54.9 nM, which is comparable to the values reported for other gabazine derivatives, indicating that the attachment of the fluorophore did not significantly impair its binding affinity acs.org.

Receptor selectivity is another crucial aspect of optimization. The inherent specificity of the targeting ligand is the primary determinant of the probe's selectivity. Gabazine is a highly selective competitive antagonist for GABA-A receptors, which imparts this selectivity to the fluorescent probe ucl.ac.uktocris.com. This ensures that the probe primarily binds to and reports on the activity of the intended target receptor, minimizing off-target effects that could confound experimental results.

The "turn-on" mechanism itself is a powerful optimization strategy for enhancing fluorescence efficacy. By designing a probe that is non-fluorescent in its unbound state and becomes brightly fluorescent only upon binding to the receptor, a high signal-to-background ratio is achieved without the need for washing steps to remove unbound probe acs.orgnih.gov. This is particularly advantageous for live-cell imaging and high-throughput screening applications.

Integration with Advanced Quantitative Imaging and High-Throughput Screening Platforms

Fluorescent probes like this compound are designed for seamless integration with advanced imaging and screening technologies. Their ability to provide a quantifiable fluorescence signal in response to receptor binding makes them ideal for quantitative analysis of ligand-receptor interactions in living cells acs.orgnih.gov.

A prime example of this integration is the development of a fluorescence imaging-based ligand assay system using Gzn-OG. This system enables the quantitative evaluation of ligand interactions with GABA-A receptors under live-cell conditions acs.orgnih.gov. The assay can be used to determine the binding affinities of not only orthosteric ligands that compete with Gzn-OG but also allosteric modulators that alter the receptor's affinity for its ligands.

This quantitative imaging assay has been successfully adapted for high-throughput screening (HTS) to discover novel modulators of GABA-A receptors acs.orgnih.govresearchgate.net. The simplicity and robustness of the assay, which involves simply adding the probe to the cell culture medium, make it highly suitable for screening large chemical libraries. In a typical HTS setup, the fluorescence intensity is measured in the presence and absence of test compounds, allowing for the identification of "hit" compounds that modulate the receptor's activity.

The table below summarizes the key parameters and findings from a high-throughput screen for positive allosteric modulators (PAMs) of the GABA-A receptor using a Gzn-OG-based assay.

ParameterValue/FindingReference
Fluorescent Probe Gzn-OG (Gabazine-Oregon Green) acs.orgnih.gov
Target Receptor GABA-A Receptor (α1β3γ2) acs.orgnih.gov
Gzn-OG Concentration 100 nM acs.orgnih.gov
GABA Concentration 10 µM acs.orgnih.gov
Screening Library LOPAC1280 (1280 pharmacologically active compounds) acs.orgnih.gov
Principle PAMs increase GABA affinity, displacing Gzn-OG and reducing fluorescence. acs.orgnih.gov
Validation Known PAMs (Etomidate, Propofol) were successfully identified. acs.org
Kd (Etomidate) 2.7 µM (Assay) vs. 1.8 µM (Reported) acs.org
Kd (Propofol) 5.6 µM (Assay) vs. 1.9 µM (Reported) acs.org
Outcome Discovery of new small molecules that act as PAMs for GABA-A receptors. acs.orgnih.gov

The integration of these advanced fluorescent probes with automated microscopy and liquid handling systems on HTS platforms allows for the rapid and cost-effective screening of thousands of compounds, accelerating the discovery of new therapeutic agents targeting specific receptors.

Future Trajectories and Emerging Research Paradigms

Expansion of Fluoresceinyl Gabazine (B1674388), Bromide Applications in Diverse Neuronal and Cellular Models

The utility of Fluoresceinyl Gabazine, Bromide as a research tool is set to expand beyond its initial characterization. Its primary application lies in its function as a "turn-on" fluorescent probe, which remains quenched in aqueous solution but emits a strong fluorescent signal upon binding to the GABAA receptor. nih.govresearchgate.net This property is invaluable for developing novel screening systems for allosteric modulators of the receptor in live cells. nih.gov

Future applications will likely involve the use of this probe in a wider array of neuronal and cellular models to investigate the diversity of GABAA receptor subtypes. GABAA receptors are pentameric structures composed of various subunits (e.g., α, β, γ, δ), and the specific subunit composition dictates the receptor's pharmacological properties. nih.govresearchgate.net For instance, while much research has focused on the common α1β2γ2 subtype, gabazine is also known to antagonize receptors containing other subunits, such as α4βδ. nih.govwikipedia.org By applying this compound to different cell lines expressing specific receptor subtypes, researchers can explore the nuanced pharmacology of these varied receptor assemblies. This will enable the discovery of subtype-selective modulators, which is crucial for developing therapeutics with improved specificity and fewer side effects. nih.gov

Moreover, these fluorescent probes facilitate the quantitative evaluation of ligand-receptor interactions directly in living cells, providing a powerful tool for high-throughput screening of novel therapeutic compounds. researchgate.netnih.gov The development of biosensor systems using probes like this compound has already demonstrated the capacity to identify new allosteric ligands acting on previously unknown binding sites of the GABAA receptor. nih.gov

Exploration of Novel Ligand-Receptor Interaction Dynamics and Allosteric Modulation Beyond GABAA Receptors

While this compound is designed as a competitive antagonist for the GABA binding site on GABAA receptors, emerging research highlights the complex and sometimes promiscuous nature of receptor ligands. wikipedia.orgnih.gov Future studies will likely explore the potential for gabazine-based probes to interact with other binding sites or even other receptor types. Many ligands targeting the GABAA receptor are known to interact with multiple sites, including allosteric sites in both the extracellular and transmembrane domains. nih.gov

The concept of allosteric modulation is central to this research trajectory. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) ligand binding site, altering the receptor's response to the endogenous ligand, GABA. nih.gov These modulators, which include well-known drug classes like benzodiazepines, can have positive (PAMs), negative (NAMs), or neutral (silent allosteric modulators) effects. nih.gov Research has shown that even small changes to a ligand's structure can radically alter its binding properties and effects. nih.gov

Furthermore, some allosteric modulators exhibit activity across different receptor families. For example, the compound CGP7930 acts as a positive allosteric modulator at both GABAA and GABAB receptors, in addition to affecting other channels. nih.gov This cross-reactivity underscores the importance of characterizing the full pharmacological profile of new probes and compounds. Future research may investigate whether the fluorescein (B123965) tag or other structural modifications could induce interactions with receptors beyond the GABAA family, opening new avenues for discovery. The efficacy of allosteric ligands is influenced not only by the ligand's structure but also by the specific subunit composition of the receptor complex, adding another layer of complexity to these interactions. researchgate.net

Advanced Computational Modeling and Simulation for Predicting Probe-Receptor Interactions

Advanced computational techniques are becoming indispensable for understanding the molecular mechanisms that govern the interaction between probes like this compound and their receptor targets. nih.govmdpi.com These methods provide insights that are often difficult to obtain through experimental means alone. nih.gov

Multiscale calculations, combining quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations, have been instrumental in elucidating the "turn-on" fluorescence mechanism of fluorescein-based GABAA probes. nih.govresearchgate.net These simulations revealed a drastic conformational change of the probe upon binding: in solution, the probe exists in a folded, non-fluorescent state due to intramolecular π-π stacking, whereas within the receptor's binding pocket, it adopts an extended, fluorescent conformation. nih.govresearchgate.net

Molecular docking is another powerful computational tool used to predict the preferred binding orientation and affinity of a ligand to its receptor. mdpi.com For the GABAA receptor, where high-resolution experimental structures were historically lacking, homology modeling has been a crucial technique. nih.gov This involves constructing a three-dimensional model of a target protein based on the known structure of a homologous protein. nih.gov These models, when validated against experimental and biochemical data, provide a structural framework for docking studies and for understanding how ligands like gabazine interact with key residues in the binding pocket, such as the "aromatic box" formed by several tyrosine and phenylalanine residues. nih.govnih.gov

Future research will leverage these computational approaches to refine our understanding of probe-receptor interactions. By simulating interactions with various receptor subtypes and in the presence of different allosteric modulators, these models can predict binding energies and guide the rational design of new, more specific, and potent fluorescent probes. nih.govmdpi.com

Computational MethodApplication to this compound and GABAA ReceptorsKey Findings
Multiscale Calculations (QM/MM, MD) Elucidating the mechanism of "turn-on" fluorescence upon binding. nih.govresearchgate.netThe probe changes from a folded (quenched) conformation in solution to an extended (fluorescent) conformation within the receptor's binding site. nih.gov
MM-ISMSA Calculating and comparing the binding energy of different probe forms to the receptor. nih.govThe dianionic form of the probe binds more strongly to the GABAA receptor, primarily due to increased van der Waals interactions. nih.gov
Homology Modeling Creating high-quality 3D models of GABAA receptor subtypes (e.g., α1β2γ2) when experimental structures are unavailable. nih.govProvides a structural basis for understanding orthosteric ligand binding and developing pharmacophore models. nih.gov
Molecular Docking (MDo) Simulating the interaction between the probe and the receptor's binding site to predict affinity and orientation. nih.govmdpi.comHelps identify key amino acid residues involved in binding and explains structure-activity relationships. nih.gov

Potential Contributions to the Understanding of Neurological Disorders through Targeted GABAA Receptor Probing

Dysfunction of the GABAergic system, particularly GABAA receptors, is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, insomnia, and schizophrenia. researchgate.netnih.gov Targeted probes like this compound offer a powerful means to investigate the role of these receptors in disease states and to screen for new therapeutic agents. nih.gov

The ability to visualize and quantify ligand binding to GABAA receptors in live cells and native tissues can provide direct insights into how receptor function is altered in neurological disorders. nih.gov These probes can be used to compare receptor density, distribution, and ligand affinity in models of disease versus healthy controls.

Perhaps the most significant contribution will be in the discovery of novel drugs. researchgate.netnih.gov The development of high-throughput screening assays using these fluorescent probes allows for the rapid testing of large chemical libraries to find new positive allosteric modulators (PAMs). nih.gov PAMs are a particularly attractive therapeutic strategy because they enhance the natural, physiological action of GABA rather than activating the receptor directly, which can lead to fewer side effects and a lower risk of tolerance or dependence compared to direct agonists. nih.gov By facilitating the discovery of novel PAMs, potentially those that act at new allosteric sites or are selective for specific receptor subtypes, this compound can contribute significantly to the development of next-generation treatments for a host of debilitating neurological conditions. nih.gov

Q & A

Q. What is the primary mechanism of action of Fluoresceinyl Gabazine, Bromide in modulating GABAA receptor activity, and what experimental methods validate its selectivity?

this compound acts as a competitive, selective antagonist of GABAA receptors by binding to the GABA recognition site, thereby inhibiting chloride ion flux. Its selectivity is validated through:

  • Radioligand displacement assays : Displaces [³H]-GABA from rat brain membranes with a Kᵢ of 150 nM, confirming competitive binding .
  • Receptor specificity tests : Saturating doses show no cross-reactivity with AMPA/NMDA receptors or effects on intrinsic neuronal properties (e.g., pacemaker activity, action potential waveforms) in VTADA neurons .
  • Solvent-controlled experiments : Pre-recording with solvent (e.g., TC-water) ensures observed effects are drug-specific .

Q. How is this compound administered in vivo, and what controls are essential for interpreting its effects?

Common methodologies include:

  • Intracerebroventricular (ICV) infusion : Used to bypass the blood-brain barrier, with dose-dependent validation (e.g., 20 µM in zebrafish studies) .
  • Genetic controls : Comparison between +HTP (active ligand capture) and ddHTP (inactive) mice isolates GABAA-specific effects from background noise .
  • Behavioral controls : Testing gabazine’s lack of effect on non-GABAA-mediated processes (e.g., ketamine-induced hypnosis via NMDA receptors) confirms specificity .

Q. What experimental models are optimal for studying this compound’s effects on synaptic transmission?

  • Acute brain slices : Enable precise electrophysiological recordings (e.g., sEPSCs, tonic currents) with gabazine applied at 20–125 µM to block GABAA-mediated currents .
  • Awake, head-fixed mice : Allow real-time analysis of neuronal pauses and firing patterns using sliding-window metrics (e.g., %PSI, interspike intervals) .
  • Zebrafish retina models : Assess gabazine’s role in neuroregeneration via intravitreal injections (e.g., 10 µM) combined with TPMPA (GABAA-ρ antagonist) .

Advanced Research Questions

Q. How does tethered this compound (DART technology) enable cell-type-specific manipulation of GABAA receptors?

The DART (Drug Affinity Responsive Target Stability) system uses viral vectors (e.g., AAVs) to express HTP-tagged proteins on dopaminergic neurons. Gabazine DART binds selectively to GABAA receptors within 16 nm nanodomains, achieving:

  • Cellular specificity : 99.7% of HTP-expressing cells are dopaminergic, with 64% coverage in the VTA .
  • Long-term efficacy : A single dose sustains receptor blockade for 48 hours in vivo .
  • Validation : Electrophysiological criteria (e.g., pacemaker activity) identify putative dopamine neurons, avoiding opto-tagging artifacts .

Q. What methodological insights explain contradictory findings on gabazine’s reversal of CO₂-induced behavioral impairments?

Discrepancies arise from:

  • Receptor subtype variability : Gabazine targets GABAA-α/β/γ receptors but not GABAA-ρ, which may mediate CO₂ effects in some species .
  • Experimental models : Differences in exposure duration (acute vs. multigenerational) or compensatory mechanisms (e.g., glycine receptor upregulation) .
  • Dosage and delivery : Systemic vs. localized administration (e.g., intra-ARC injections) alter drug distribution and efficacy .

Q. How does this compound modulate cortical coding properties, such as direction discriminability and noise correlations?

In macaque MT neurons, gabazine:

  • Widens tuning curves : Reduces direction discriminability by 30% compared to acetylcholine, which sharpens tuning .
  • Increases noise correlations : Elevates inter-neuronal variability (e.g., r = 0.45 post-gabazine vs. 0.25 baseline), impairing population coding accuracy .
  • Methodological note : Simultaneous recordings with ACh contrast gabazine’s "broad inhibition" versus cholinergic "focused enhancement" .

Q. What advanced statistical frameworks are critical for analyzing gabazine’s effects on neuronal pauses and firing patterns?

  • Permutation testing : Quantifies significance of pause metrics (e.g., %PSI reduction, P = 0.009) while controlling for interspike-interval variance .
  • Sliding-window analysis : Segments data into pre-drug, equilibration, and post-drug phases to track temporal dynamics .
  • ANOVA with Tukey’s post hoc : Compares gabazine’s effects across treatment groups (e.g., retinal regeneration assays, P = 1.2 × 10⁻⁵) .

Q. How can researchers differentiate tonic vs. synaptic GABAA receptor-mediated currents using this compound?

  • Tonic current isolation : Apply gabazine in low extracellular GABA conditions (≤1 µM) to block phasic currents, revealing tonic contributions .
  • Voltage-clamp protocols : Use cesium-based pipette solutions to eliminate potassium currents, isolating GABAA-mediated chloride conductance .
  • Pharmacological validation : Co-application with GABA synthesis inhibitors (e.g., vigabatrin) confirms tonic current specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.